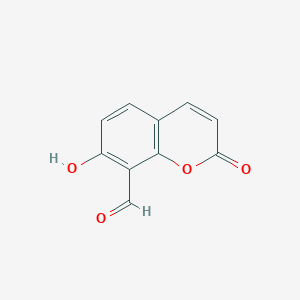![molecular formula C15H17F13KNO4S2 B15095754 Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate CAS No. 62880-94-8](/img/structure/B15095754.png)
Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate is a complex organofluorine compound It is characterized by the presence of a long perfluorinated alkyl chain, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate typically involves multiple steps. One common method includes the reaction of a perfluorinated alkyl thiol with an appropriate sulfonyl chloride under basic conditions. The resulting intermediate is then reacted with a suitable amine to form the final product. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.
Wissenschaftliche Forschungsanwendungen
Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s unique properties make it useful in studying biological membranes and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and coatings.
Wirkmechanismus
The mechanism by which Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate exerts its effects involves interactions with molecular targets such as proteins and lipids. The perfluorinated alkyl chain can insert into lipid bilayers, altering membrane properties and affecting cellular processes. Additionally, the sulfonate group can form ionic interactions with positively charged residues on proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanesulfonic acid (PFOS): Similar in having a perfluorinated alkyl chain and a sulfonate group.
Perfluorooctanoic acid (PFOA): Contains a perfluorinated alkyl chain but has a carboxylic acid group instead of a sulfonate group.
Perfluorobutanesulfonic acid (PFBS): A shorter-chain analog with similar chemical properties.
Uniqueness
Potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate is unique due to its specific combination of a long perfluorinated alkyl chain and a sulfonate group, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological molecules and materials, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
62880-94-8 |
|---|---|
Molekularformel |
C15H17F13KNO4S2 |
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
potassium;2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonate |
InChI |
InChI=1S/C15H18F13NO4S2.K/c1-9(2,7-35(31,32)33)29-8(30)3-5-34-6-4-10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28;/h3-7H2,1-2H3,(H,29,30)(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
SYCHWUGUXRLBDH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)CCSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
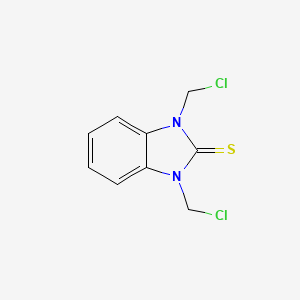
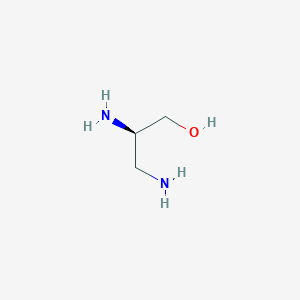
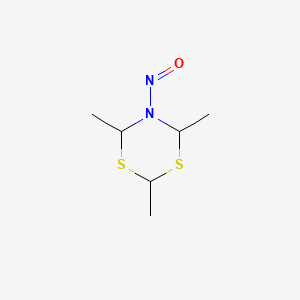
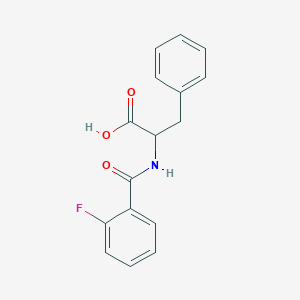
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
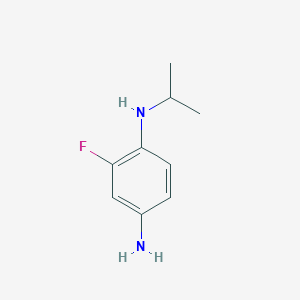


![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)

![2-([(4-Chlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095736.png)

